PF-6274484

Catalog No.
S539291
CAS No.
M.F
C18H14ClFN4O2
M. Wt
372.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-6274484

Product Name

PF-6274484

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide

Molecular Formula

C18H14ClFN4O2

Molecular Weight

372.8 g/mol

InChI

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23)

InChI Key

TUYDDIWQXWTNSW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C

Solubility

Soluble in DMSO

Synonyms

PF-6274484

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C

Description

The exact mass of the compound N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide is 372.0789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Structure and Class

N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide is a molecule belonging to the class of quinazolinyl-ureas. Quinazolines are a family of heterocyclic compounds containing nitrogen atoms in a specific ring structure. Ureas are organic compounds with a carbonyl group linked to two amine groups.

Potential Research Areas

  • Kinase Inhibition: Some quinazolinyl-ureas have been shown to inhibit kinases, which are enzymes involved in various cellular processes. PubChem, a database of chemical information, lists this compound as an analog of gefitinib, a known EGFR (Epidermal Growth Factor Receptor) inhibitor [].
  • Medicinal Chemistry: Research may explore the structure-activity relationship of this compound to optimize its potential for specific biological activities.

PF-6274484 is a potent and selective inhibitor of the epidermal growth factor receptor, commonly known as EGFR. This compound is classified as a covalent inhibitor, which means it forms a stable bond with the target enzyme, leading to prolonged inhibition. The compound has demonstrated high affinity for both wild-type and mutant forms of EGFR, with reported inhibitory constants (IC50) of approximately 0.14 to 0.18 nanomolar for the wild-type receptor . PF-6274484 is particularly significant in the context of cancer therapy, especially for tumors that exhibit EGFR overexpression or mutations.

In the selectivity of ... - NCBI" class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10387326/" rel="nofollow noopener" target="_blank"> .ErlotinibEpidermal growth factor receptor10Competitive inhibitionNon-covalent; used in first-line therapy for NSCLC .OsimertinibEpidermal growth factor receptor0.5Irreversible inhibitionDesigned specifically for T790M mutation; shows CNS penetration .

PF-6274484 stands out due to its exceptionally low IC50 values against wild-type EGFR, indicating higher potency compared to many existing therapies.

The biological activity of PF-6274484 is characterized by its ability to inhibit cell proliferation in various cancer cell lines that express EGFR. Studies have shown that PF-6274484 not only inhibits wild-type EGFR but also effectively targets mutant forms associated with resistance to other therapies. In vitro assays reveal that PF-6274484 can significantly reduce cell viability in A549 lung cancer cells and other tumor models .

Additionally, PF-6274484 has been shown to induce apoptosis in cancer cells by disrupting downstream signaling pathways that promote cell survival and proliferation .

The synthesis of PF-6274484 involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  • Key Reaction Steps:
    • Formation of the Covalent Moiety: This typically involves reactions such as Michael addition or nucleophilic substitution to introduce reactive groups capable of forming covalent bonds with cysteine residues.
    • Purification: The crude product is purified using techniques like column chromatography to isolate PF-6274484 in high purity .
  • Characterization: Final products are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.

PF-6274484 has potential applications primarily in oncology, particularly for treating cancers driven by aberrant EGFR signaling. Its use is being explored in clinical settings for:

  • Targeted Cancer Therapy: As a treatment for non-small cell lung cancer and other malignancies associated with EGFR mutations.
  • Combination Therapies: Investigating its efficacy when used alongside other chemotherapeutic agents or targeted therapies to overcome resistance mechanisms .

Interaction studies involving PF-6274484 focus on its binding affinity and selectivity towards various kinases, particularly those within the receptor tyrosine kinase family. Research indicates that PF-6274484 exhibits minimal off-target effects compared to other covalent inhibitors, making it a promising candidate for further development.

Studies have also demonstrated that the presence of certain mutations in the EGFR can alter the binding kinetics and efficacy of PF-6274484, highlighting the importance of understanding these interactions for personalized medicine approaches

Several compounds share structural features or mechanisms with PF-6274484. Here’s a comparison highlighting their uniqueness:

Compound NameTargetIC50 (nM)MechanismUnique Features
AcalabrutinibBruton's tyrosine kinase0.5Covalent inhibitionSelective for Bruton's tyrosine kinase; lower off-target effects

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

372.0789316 g/mol

Monoisotopic Mass

372.0789316 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology

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